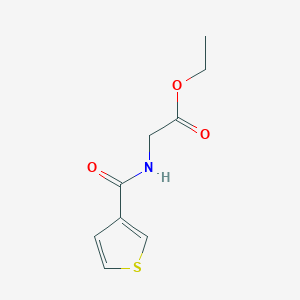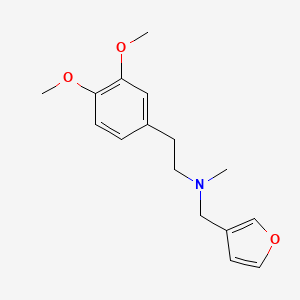![molecular formula C17H22N2O B3846078 2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanol](/img/structure/B3846078.png)
2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanol
Vue d'ensemble
Description
2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a naphthalen-1-ylmethyl group and an ethanol group, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanol typically involves the reaction of naphthalen-1-ylmethyl chloride with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The naphthalen-1-ylmethyl group can be reduced to a naphthylmethyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylmethyl aldehyde or naphthalen-1-ylmethyl carboxylic acid.
Reduction: Formation of naphthylmethyl piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanol involves its interaction with various molecular targets, including receptors and enzymes. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The naphthalen-1-ylmethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethanol: Similar structure but with a methoxy group instead of a naphthalen-1-ylmethyl group.
2-[4-(1-Naphthylmethyl)piperazin-1-yl]ethanol: Similar structure but with a different substitution pattern on the naphthalene ring.
Uniqueness
2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the naphthalen-1-ylmethyl group can enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in certain applications.
Propriétés
IUPAC Name |
2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-13-12-18-8-10-19(11-9-18)14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,20H,8-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNUEWCKHZHTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methoxyphenyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B3846003.png)
![2-[2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3846016.png)
![2-[2-[4-(Furan-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B3846022.png)
![N,N-diethyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3846029.png)
![ethyl N-{4-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoyl}-3-nitrotyrosinate](/img/structure/B3846042.png)


![(Z)-oxido-[[(Z)-[oxido(pentyl)azaniumylidene]amino]oxymethoxyimino]-pentylazanium](/img/structure/B3846067.png)
![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)
![2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide](/img/structure/B3846084.png)



![2-chloro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3846102.png)
